molecular formula C20H16N2O2 B2756500 2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile CAS No. 338423-75-9

2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile

Cat. No.: B2756500
CAS No.: 338423-75-9
M. Wt: 316.36
InChI Key: TZFWCOOOEBXXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic rings and the nitrile group, which could have implications for its reactivity and properties. The methoxy group could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its polarity, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile via Tandem Michael addition/imino-nitrile cyclization, with structural confirmation provided by spectral data and X-ray diffraction (Dong et al., 2010).
  • Another research presented the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, detailing its solid-state structure through X-ray analysis and exploring its optical properties (Jukić et al., 2010).

Corrosion Inhibition

  • Pyranopyrazole derivatives, including compounds with a methoxyphenyl group, were synthesized and studied for their corrosion inhibition efficiency for mild steel in HCl solution, showing high inhibition efficiency and mixed-type inhibitor nature (Yadav et al., 2016).
  • A related study on pyridine derivatives investigated their role as corrosion inhibitors for mild steel in hydrochloric acid, employing a combination of gravimetric, electrochemical, and quantum chemical methods (Ansari et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-19(15-6-4-3-5-7-15)12-16(13-21)20(22-14)24-18-10-8-17(23-2)9-11-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWCOOOEBXXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.